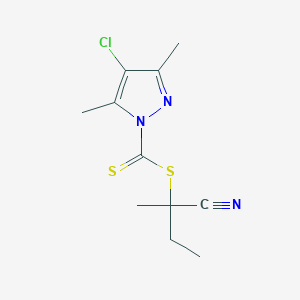
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate is a chemical compound with the molecular formula C11H14ClN3S2 and a molecular weight of 287.83 g/mol. This compound is known for its stability and is often used as a chain transfer agent in free radical polymerization processes. It is also referred to as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent.
Biochemical Analysis
Biochemical Properties
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate plays a crucial role in biochemical reactions, particularly in the polymerization of acrylic acid, acrylates, acrylamides, and styrenes . It interacts with various enzymes and proteins involved in these polymerization processes. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains to new monomers, thereby controlling the molecular weight and distribution of the resulting polymers .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in polymerization. It influences cell function by affecting the synthesis of polymers that are used in various cellular applications . The compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and properties of polymeric materials within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with growing polymer chains . It acts as a chain transfer agent, facilitating the transfer of polymer chains to new monomers. This process involves the formation of a transient bond between the compound and the polymer chain, which is then transferred to a new monomer, allowing for controlled polymer growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can maintain its activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower dosages, the compound effectively controls polymerization without causing adverse effects. At higher dosages, toxic or adverse effects may be observed, including potential impacts on cellular function and metabolism . Threshold effects have been identified, indicating the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to polymerization . It interacts with enzymes and cofactors that facilitate the transfer of polymer chains to new monomers. This interaction can affect metabolic flux and metabolite levels within the cell, influencing the overall polymerization process .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the localization and accumulation of the compound, ensuring its availability for polymerization processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function in polymerization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with cyanobutane in the presence of a suitable dithiocarbamate-forming reagent. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling high temperatures and pressures, ensuring the efficient production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can produce amines and alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrazoles and dithiocarbamates.
Scientific Research Applications
2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a chain transfer agent in free radical polymerization to produce polymers with well-defined molecular weights and low polydispersities.
Biology: The compound can be used in biological studies to investigate the effects of dithiocarbamates on various biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with dithiocarbamate-based structures.
Industry: It is utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate exerts its effects involves its role as a chain transfer agent in polymerization reactions. It controls the growth of polymer chains by reversibly adding to and fragmenting from the growing polymer chain, ensuring uniform molecular weights and low polydispersities. The molecular targets and pathways involved are primarily related to the polymerization process and the stabilization of free radicals.
Comparison with Similar Compounds
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate: This compound is structurally similar but lacks the chlorine atom present in 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate.
Dithiocarbamates: Other dithiocarbamate compounds share similar functional groups and applications but differ in their specific substituents and molecular structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which provides it with distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-cyanobutan-2-yl 4-chloro-3,5-dimethylpyrazole-1-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S2/c1-5-11(4,6-13)17-10(16)15-8(3)9(12)7(2)14-15/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXRXQYJDCRRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N1C(=C(C(=N1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
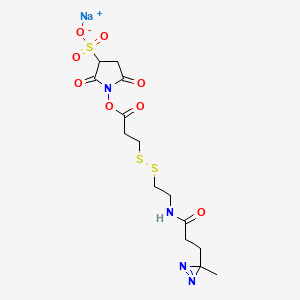
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
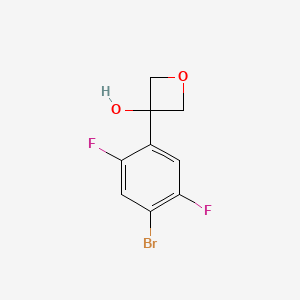
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
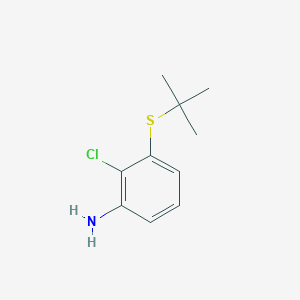
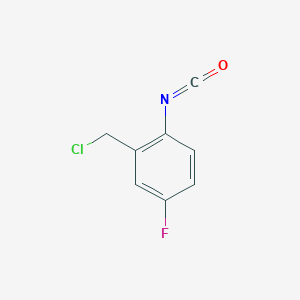
![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

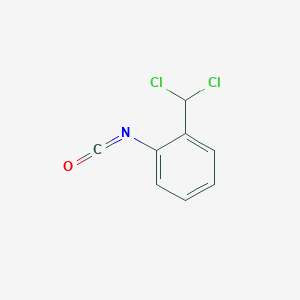
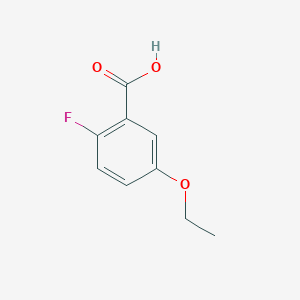
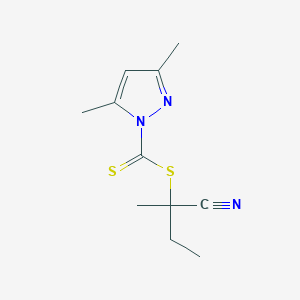
![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B6308631.png)
